![molecular formula C15H23ClF2N2O2 B2664728 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride CAS No. 2418661-27-3](/img/structure/B2664728.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Difluoromethyl groups are often used in medicinal chemistry due to their ability to modulate the physical-chemical properties of drug molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clear from the search results. Such properties would likely depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Neuropharmacology and Medicinal Chemistry
Neurokinin-1 Receptor Antagonist : A compound with a similar structure demonstrated efficacy as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, showing potential in treating emesis and depression. This indicates the relevance of such compounds in developing treatments for neurological and psychiatric conditions (Harrison et al., 2001).
Histamine H3 Receptor Antagonist : Another related compound, GSK189254, was found to be a potent histamine H3 receptor antagonist. It demonstrated binding to histamine H3 receptors in Alzheimer's disease brain and improved cognitive performance in preclinical models, suggesting its therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).
Organic Chemistry and Drug Design
Catalytic Activity : Diiron(III) complexes were studied for their catalytic activity in the selective hydroxylation of alkanes. This research demonstrates the utility of such compounds in organic synthesis, particularly in transformations relevant to pharmaceutical synthesis (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Activities : New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized through multi-step reactions starting from 4-methoxyaniline, showed moderate to very good antibacterial and antifungal activities. This suggests the potential application of the compound or its derivatives in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Synthesis and Reactivity : Research into the synthesis, spectral analyses, and biological assays of 1,4,5-trisubstituted 1,2,3-triazoles indicates the potential for designing compounds with specific biological activities, including cytotoxicity against brine shrimp, showcasing the compound's relevance in drug discovery and development (Ahmed et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2.ClH/c16-14(17)12-8-11(19-21-12)9-18-10-15(5-3-6-15)13-4-1-2-7-20-13;/h8,13-14,18H,1-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBLFNTYNVGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CNCC3=NOC(=C3)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
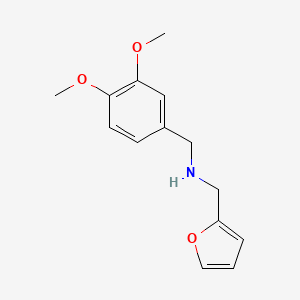
![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)
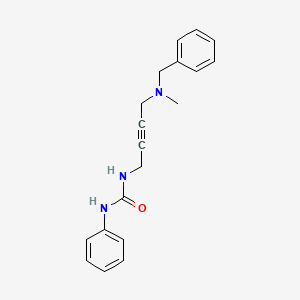
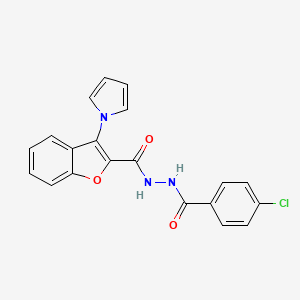
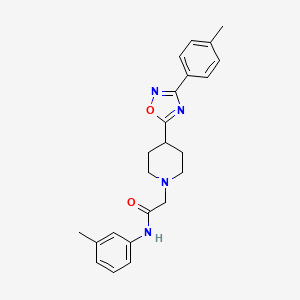
![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2664659.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664662.png)

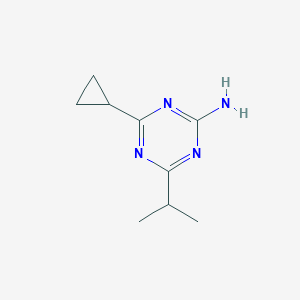
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2664668.png)
